1-(Cyclopropylmethyl)-2-nitrobenzene
Overview
Description
1-(Cyclopropylmethyl)-2-nitrobenzene is an organic compound that features a benzene ring substituted with a nitro group at the second position and a cyclopropylmethyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Cyclopropylmethyl)-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(cyclopropylmethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents, Friedel-Crafts acylation reagents.
Major Products Formed
Reduction: 1-(Cyclopropylmethyl)-2-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1-(Cyclopropylmethyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-2-nitrobenzene involves its interaction with molecular targets through its nitro and cyclopropylmethyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the cyclopropylmethyl group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropylmethyl)-4-nitrobenzene: Similar structure but with the nitro group at the fourth position.
1-(Cyclopropylmethyl)-3-nitrobenzene: Nitro group at the third position.
1-(Cyclopropylmethyl)-2-aminobenzene: Reduction product of 1-(Cyclopropylmethyl)-2-nitrobenzene.
Uniqueness
This compound is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The presence of the cyclopropylmethyl group adds to its distinctiveness by affecting its steric and electronic properties.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-2-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-11(13)10-4-2-1-3-9(10)7-8-5-6-8/h1-4,8H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYRCNYKODTPEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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